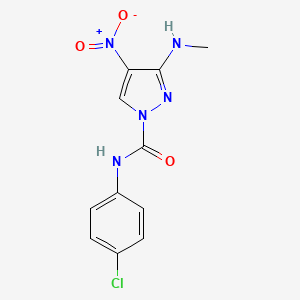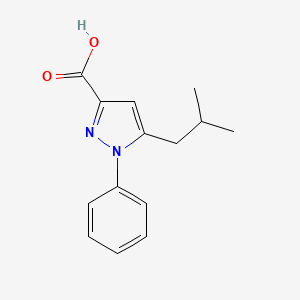
Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) is a deep green crystal or powder with a unique organometallic structure . It is often described as a “two-legged piano stool” complex, with the Ni atom considered as five-coordinate .
Molecular Structure Analysis
The molecular structure of Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) is unique. The Ni atom is considered as five-coordinate, with the cyclopentadienyl (Cp) ligand occupying three sites . The compound has Ni-Cl and Ni-P distances of 2.176 (1) and 2.160 (1) Angstrom, respectively .Physical and Chemical Properties Analysis
Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) is a solid with a melting point of approximately 175 °C . It is soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide .科学的研究の応用
Catalysis in Cross-Coupling Reactions
Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) complexes have been applied in various catalytic processes. For instance, a related complex, trans-Chloro(1-naphthyl)bis(triphenylphosphine)nickel(II), has been successfully used as a catalyst in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for creating biaryl and heterobiaryl compounds, which are fundamental structures in many organic compounds (Leowanawat et al., 2012).
Structural and Electrochemical Studies
Studies on the structural and electrochemical properties of nickel(II) complexes containing chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) and related structures provide insights into their potential applications in various fields. For example, research on mixed ligand nickel(II) complexes reveals insights into their geometry and electrochemical behavior, which is significant for understanding the redox properties of these complexes (Güveli et al., 2014).
Application in Nickel-Catalyzed Reactions
The use of nickel(II) complexes in various nickel-catalyzed reactions, such as carbon-nitrogen coupling reactions, is another important application. A study demonstrates that trans-Haloarylbis(triphenylphosphine)nickel(II) complexes, which are structurally similar to chloro(cyclopentadienyl)(triphenylphosphine)nickel(II), can efficiently catalyze amination of aryl chlorides under mild conditions (Chen & Yang, 2007).
Safety and Hazards
Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) is classified as Acute Tox. 4 for oral, dermal, and inhalation exposure. The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .
作用機序
Target of Action
Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II), also known as CID 16213735, is a complex organometallic compoundIt’s known to be used as a reactant in the synthesis of nickel alkynyl and allenylidene complexes . These complexes can interact with various biochemical targets depending on their structure and the specific reactions they are involved in.
Mode of Action
It’s known to participate in the synthesis of nickel alkynyl and allenylidene complexes . These complexes can interact with their targets in various ways, potentially leading to changes in the biochemical environment.
Biochemical Pathways
It’s known to be a reactant for the synthesis of organometallic complexes for nonlinear optics . These complexes can influence various biochemical pathways depending on their specific properties and the reactions they are involved in.
Result of Action
As a reactant in the synthesis of organometallic complexes, it can contribute to the properties and activities of these complexes .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) can be achieved through a reaction between cyclopentadienyl nickel chloride dimer and triphenylphosphine in the presence of hydrochloric acid.", "Starting Materials": [ "Cyclopentadienyl nickel chloride dimer", "Triphenylphosphine", "Hydrochloric acid" ], "Reaction": [ "Add cyclopentadienyl nickel chloride dimer to a flask containing hydrochloric acid and stir for 30 minutes.", "Add triphenylphosphine to the flask and stir for an additional 2 hours.", "Filter the resulting mixture to remove any impurities.", "Add chloroform to the filtrate and stir for 30 minutes.", "Collect the precipitate by filtration and wash with chloroform.", "Dry the product under vacuum to obtain Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II)." ] } | |
CAS番号 |
31904-79-7 |
分子式 |
C23H25ClNiP |
分子量 |
426.6 g/mol |
IUPAC名 |
chloronickel;cyclopentane;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C5H10.ClH.Ni/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-5-3-1;;/h1-15H;1-5H2;1H;/q;;;+1/p-1 |
InChIキー |
HKKDAGYBGBRGJY-UHFFFAOYSA-M |
SMILES |
C1=C[CH]C=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni] |
正規SMILES |
C1CCCC1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B3124510.png)
![Methyl 2-[(3-chlorobenzoyl)amino]-3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B3124513.png)
![Methyl 2-[(3-chlorobenzoyl)amino]-3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B3124514.png)
![5-[(4-methoxyphenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3124518.png)

![5-Methoxybenzo[d][1,2,3]thiadiazole](/img/structure/B3124526.png)
![1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-2-heptyn-1-ol](/img/structure/B3124538.png)
![Methyl 3-cyclohexyl-2-[(2-morpholinoacetyl)amino]propanoate](/img/structure/B3124548.png)
![(3S,3aR,6aS)-3-(4-methoxyphenyl)-2-methyl-5-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B3124553.png)
![1-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-3-methylthiourea](/img/structure/B3124560.png)
![2,2,2-Trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B3124566.png)

